Antibacterial agent 171
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 171 involves multiple steps, starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents to introduce antibacterial functionalities.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification processes: Such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 171 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties .
Scientific Research Applications
Antibacterial agent 171 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance and develop strategies to combat resistant strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antibacterial agent 171 involves:
Inhibition of bacterial cell wall synthesis: The compound interferes with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.
Disruption of bacterial membrane potential: It disrupts the membrane potential, leading to cell lysis and death.
Binding to bacterial DNA: The compound binds to bacterial DNA, inhibiting replication and transcription
Comparison with Similar Compounds
Antibacterial agent 171 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: Effective against gram-positive bacteria but less effective against gram-negative bacteria.
Tetracycline: Broad-spectrum antibiotic but with a different mechanism of action.
Ciprofloxacin: Effective against a wide range of bacteria but with different molecular targets
Properties
Molecular Formula |
C63H94N14O25 |
---|---|
Molecular Weight |
1447.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R,4S)-5-[[(2R,3S)-2-[[(2R,3S)-2,3-dihydroxybutanoyl]amino]-3-hydroxy-3-(3-methylimidazol-4-yl)propanoyl]amino]-2,3-dihydroxy-4-methoxypentanoyl]-methylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-[(2S)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H94N14O25/c1-30(79)44(85)55(93)71-43(45(86)37-24-64-29-74(37)9)54(92)66-25-40(102-11)46(87)47(88)60(98)75(10)36(20-31-16-13-12-14-17-31)53(91)67-26-41(82)70-49(62(5,6)99)57(95)69-34(28-78)51(89)73-50(63(7,8)100)58(96)72-48(61(2,3)4)56(94)68-33(22-42(83)84)59(97)76-19-15-18-35(76)52(90)65-23-32-21-38(80)39(81)27-77(32)101/h12-14,16-17,21,24,27,29-30,33-36,40,43-50,78-79,81,85-88,99-101H,15,18-20,22-23,25-26,28H2,1-11H3,(H,65,90)(H,66,92)(H,67,91)(H,68,94)(H,69,95)(H,70,82)(H,71,93)(H,72,96)(H,73,89)(H,83,84)/t30-,33-,34-,35-,36-,40-,43+,44+,45+,46-,47-,48+,49+,50+/m0/s1 |
InChI Key |
GMKYGNLRVOSWJW-NKRKLCNISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@@H](C1=CN=CN1C)O)C(=O)NC[C@@H]([C@@H]([C@@H](C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C1=CN=CN1C)O)C(=O)NCC(C(C(C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C(=O)NC(CO)C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Origin of Product |
United States |
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